Pentasulfanide
Description
The pentasulfanide anion (S₅²⁻) and its protonated form, pentasulfane (B1198444) (H₂S₅), are key species in the intricate world of sulfur compounds. Their study provides a window into the broader behavior of sulfur chains, which are relevant in fields ranging from geochemistry to materials science.
Polysulfanes are compounds with the general formula H₂Sₙ (where n > 1), consisting of unbranched chains of sulfur atoms terminated by hydrogen. researcher.life These compounds are thermodynamically unstable and tend to disproportionate into hydrogen sulfide (B99878) (H₂S) and elemental sulfur. researcher.life The corresponding anions, polysulfides ([Sₙ]²⁻), are formed by the reaction of sulfide ions with elemental sulfur and exhibit greater stability in solution under certain conditions. researcher.life
This compound, as a member of the polysulfide series, is an essential intermediate in many reactions involving sulfur. The chemistry of polysulfides is pivotal in understanding the behavior of metal-sulfur batteries, where they are key players in the electrochemical redox processes. rsc.orgrsc.org The dynamic equilibria between different polysulfide anions, including this compound, in solution are influenced by factors such as the solvent, temperature, and the nature of the counter-ion. rsc.orgresearchgate.netrsc.org
This compound serves as a crucial model compound for investigating the fundamental properties of sulfur-sulfur bonds and the behavior of sulfur chains. The study of its structure, bonding, and reactivity provides insights applicable to more complex sulfur-containing systems, including organic polysulfanes and sulfur-rich materials. sulfur-research.deacs.org
In coordination chemistry, the this compound anion can act as a ligand, forming complexes with a variety of metal ions. researchgate.net These metal this compound complexes are of interest for their potential applications in catalysis and as precursors for the synthesis of specific sulfur allotropes. researchgate.net The coordination of the this compound ligand to a metal center can stabilize the sulfur chain and allow for detailed structural and spectroscopic characterization, which is often challenging for the free anion in solution. nsf.gov
The interaction of this compound and other polysulfides with metal cations is also a critical area of research, particularly for understanding the performance of lithium-sulfur and other metal-sulfur batteries. rsc.orgnih.gov The solubility and redox behavior of polysulfides, including this compound, are strongly influenced by the nature of the metal cation, which can impact battery efficiency and lifespan. rsc.orgnsf.gov
The study of polysulfanes and polysulfides has a long history, with early work focusing on their synthesis and basic characterization. The development of new analytical techniques, such as high-performance liquid chromatography (HPLC) and advanced spectroscopic methods, has been instrumental in advancing our understanding of these complex mixtures. wikipedia.org The pioneering work of chemists like Ralf Steudel has significantly contributed to the systematic investigation of sulfur-rich compounds, including the identification and characterization of various polysulfanes and their anions. sulfur-research.dewikipedia.orgsulfur-research.de
Historically, the synthesis of polysulfanes was achieved by the acidification of aqueous polysulfide solutions, leading to the formation of an oily mixture of H₂Sₙ species. researcher.life The isolation of individual polysulfanes, including pentasulfane, from these mixtures proved to be a significant challenge due to their instability. researcher.life
The synthesis of stable metal polysulfide complexes, including those containing the this compound ligand, marked a significant milestone. These complexes allowed for the first detailed structural characterization of the this compound anion using X-ray crystallography, providing precise information about its bond lengths and angles.
Current research on this compound and other polysulfides is largely driven by their importance in energy storage technologies, particularly metal-sulfur batteries. rsc.orgrsc.org Researchers are actively investigating the solution-phase behavior of polysulfides in different electrolytes to understand and mitigate issues like the "polysulfide shuttle" effect, which can lead to capacity fading in these batteries. rsc.org This involves a combination of experimental techniques, such as NMR and UV-Vis spectroscopy, and computational modeling. researchgate.netrsc.org
Recent studies have focused on the influence of different metal cations on the equilibria and redox potentials of polysulfide anions in solution. researchgate.netrsc.orgnsf.gov These investigations have revealed that stronger covalent interactions between polysulfide anions and more highly charged cations can significantly shift these equilibria. researchgate.net
Despite significant progress, knowledge gaps remain. The precise mechanisms of polysulfide reactions at electrode surfaces are still not fully understood. rsc.org There is also a need for more comprehensive thermodynamic data for individual polysulfide species, including this compound, in various solvents to improve the accuracy of computational models. nist.goviiar.orgcantera.orgnist.gov Further research into the synthesis and reactivity of novel metal this compound complexes could also open up new avenues in catalysis and materials science. researchgate.net
Data Tables
Table 1: General Properties of this compound and Related Species
| Compound/Ion | Formula | Molar Mass ( g/mol ) | Description |
| This compound (dianion) | S₅²⁻ | 160.32 | A pentaatomic sulfur anion. |
| Pentasulfane | H₂S₅ | 162.34 | The corresponding neutral polysulfane. |
| Hydrogen this compound (anion) | HS₅⁻ | 161.33 | The conjugate base of pentasulfane. |
Table 2: Selected Research Findings on Polysulfanide Systems
| Research Focus | Key Finding | Significance |
| Metal-Cation Interactions | The nature of the metal cation (e.g., Li⁺, Na⁺, Mg²⁺) significantly influences the equilibria and redox potentials of polysulfide anions in solution. researchgate.netrsc.orgnsf.gov | Crucial for optimizing electrolyte composition in metal-sulfur batteries to control polysulfide behavior. rsc.orgrsc.org |
| Coordination Chemistry | This compound can act as a chelate ligand, forming stable complexes with transition metals. researchgate.net | Enables detailed structural characterization and opens possibilities for applications in catalysis and materials synthesis. researchgate.net |
| Solution Dynamics | Polysulfanide anions of different chain lengths rapidly exchange in solution, creating complex equilibria. nsf.gov | Highlights the challenge of isolating and studying individual polysulfanide species in the solution phase. |
| Reactivity | Polysulfanide anions are less nucleophilic than the parent thiolate anions. acs.org | Important for understanding the role of polysulfides in biological systems and their reactivity in chemical synthesis. |
Structure
3D Structure
Properties
Molecular Formula |
HS5- |
|---|---|
Molecular Weight |
161.3 g/mol |
InChI |
InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-1 |
InChI Key |
FBNHIFPJXGPDIP-UHFFFAOYSA-M |
SMILES |
SSSS[S-] |
Canonical SMILES |
SSSS[S-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for Pentasulfanide
Diverse Synthetic Routes to Pentasulfanide and its Derivatives
The preparation of this compound is part of the broader field of polysulfide chemistry, which has evolved significantly over time. Synthetic approaches can be broadly categorized into wet chemical methods, non-aqueous routes, and novel emerging strategies.
Historically, the most common methods for producing polysulfides, including this compound, are wet chemical syntheses. tandfonline.com These methods involve the reaction of elemental sulfur with an alkali in an aqueous solution. A typical procedure involves dissolving elemental sulfur in a water-based solution of an alkali metal carbonate, such as potassium carbonate. tandfonline.com This reaction yields a mixture of polysulfides and thiosulfate (B1220275) as a byproduct. The formation of the this compound anion in this context can be represented by the following equation:
3S₈(s) + 12CO₃²⁻(aq) + 6H₂O → 4S₅²⁻(aq) + 2S₂O₃²⁻(aq) + 12HCO₃⁻(aq) tandfonline.com
Another classical wet method involves the use of alkali metal hydroxides. The reaction of elemental sulfur with a hydroxide (B78521) solution also produces a mixture of polysulfide anions, where the distribution of chain lengths, including S₅²⁻, is dependent on the reaction conditions. tandfonline.com These aqueous routes are well-established but often result in a distribution of different polysulfide species and byproducts that necessitate further purification.
Non-aqueous synthesis offers an alternative to classical wet methods, often providing better control over the reaction and avoiding the co-production of oxidized sulfur species like thiosulfates. These methods utilize organic solvents, which can influence reaction kinetics and product stability. researchgate.netmdpi.com A notable non-aqueous approach involves the reaction of sodium polysulfide (Na₂Sₙ) with sulfur chlorides (e.g., SCl₂) in aliphatic alcohols. researchgate.net While this specific reaction was noted to produce sulfanes (H₂Sₙ) rather than stable polysulfide salts directly, it highlights the utility of non-aqueous environments for sulfur chain reactions. researchgate.net
The choice of a non-aqueous solvent is critical, as parameters like polarity, boiling point, and the ability to dissolve reactants govern the reaction's success. researchgate.netacs.org For instance, solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and various alcohols have been employed in the liquid-phase synthesis of related sulfur-containing materials, such as sulfide (B99878) solid electrolytes. researchgate.netosti.gov The principle is to select a solvent that can dissolve the sulfur source and the alkali metal salt without promoting unwanted side reactions like hydrolysis. nih.gov This approach allows for the pre-assembly of reactants before initiating the reaction, offering greater control over the final product distribution. psu.edu
Recent advancements in synthetic chemistry have introduced novel strategies for producing polysulfides and their derivatives. One such method is "inverse vulcanization," where elemental sulfur is copolymerized with organic comonomers, such as diallyl sulfide. acs.org While primarily used for creating sulfur-based polymers, the underlying principle of controlled sulfur-sulfur bond formation by reacting elemental sulfur radicals with other species could be adapted for the targeted synthesis of specific polysulfane chains. acs.org
Other emerging strategies focus on the synthesis of organic polysulfanes, which are derivatives of polysulfides. These methods often employ novel sulfur-transfer agents to construct the polysulfane chain with greater selectivity. rsc.org Examples include the reaction of Bunte salts (S-alkyl or S-aryl thiosulfate salts) with sodium sulfide or the use of electrophilic sulfur-transfer reagents like sulfur monochloride (S₂Cl₂) and bis(imidazolyl)sulfide with organic thiols. rsc.org The development of these selective methods for organic polysulfanes provides a foundation for creating new routes to inorganic polysulfides like this compound, potentially by using appropriate inorganic starting materials.
Optimization of Reaction Conditions for this compound Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities. mdpi.comchemistryviews.org Key parameters that influence the outcome of polysulfide synthesis include reactant stoichiometry, pH (or alkalinity), temperature, reaction time, and solvent choice. mdpi.comresearchgate.netresearchgate.net
In classical wet syntheses, the relative concentrations of elemental sulfur and the alkali (e.g., carbonate or hydroxide) are critical. The alkalinity of the solution and the total sulfur concentration directly dictate the average chain length of the resulting polysulfide anions. researchgate.net For example, higher pH regions (pH > 6) favor the formation of polysulfides, whereas lower pH can lead to the precipitation of elemental sulfur and the formation of hydrogen sulfide. researchgate.net The temperature also plays a significant role; for instance, in the synthesis of related poly(S-dipentene), a temperature of 140 °C was used, and the introduction of catalysts was found to reduce the required reaction time. unimib.it
High-throughput screening techniques, coupled with rapid analytical methods like mass spectrometry, can accelerate the optimization process by allowing for the parallel testing of numerous unique experimental conditions. chemistryviews.org By systematically varying parameters, "heat maps" of reaction success can be generated to identify the optimal conditions for yield and purity before scaling up the synthesis. chemistryviews.org
The following table illustrates a hypothetical optimization study for this compound synthesis based on common variables identified in the literature.
| Entry | Sulfur Source (S₈) (molar eq.) | Alkali (Type) | Solvent | Temperature (°C) | Time (h) | This compound (S₅²⁻) Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4 | K₂CO₃ | Water | 80 | 4 | 45 | 75 |
| 2 | 4 | K₂CO₃ | Water | 100 | 4 | 55 | 70 |
| 3 | 5 | Na₂S | Ethanol | 78 | 6 | 70 | 85 |
| 4 | 5 | Na₂S | Acetonitrile | 82 | 6 | 65 | 90 |
| 5 | 5 | Na₂S | Ethanol | 78 | 12 | 75 | 88 |
Advanced Purification Techniques for this compound Isolation
Following synthesis, which often yields a mixture of polysulfides and other sulfur compounds, effective purification is essential to isolate pure this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of polysulfide and polysulfane mixtures. researchgate.netmundialsiglo21.com Due to the instability of polysulfide anions in acidic conditions typical of many chromatographic methods, a common strategy involves their conversion into more stable organic derivatives, such as dimethyl polysulfanes (Me₂Sₙ), prior to analysis. publish.csiro.au This derivatization allows for the separation of the different sulfur chain lengths using reversed-phase HPLC. researchgate.netpublish.csiro.au
The separation is typically achieved on a C18 reversed-phase column with a UV absorbance detector. researchgate.netresearchgate.net The mobile phase often consists of a mixture of methanol (B129727) and water. researchgate.net The retention of the polysulfane derivatives on the column generally increases with the length of the sulfur chain. researchgate.net This technique enables the quantification of individual polysulfide species, including this compound (as its dimethyl derivative, Me₂S₅), in a complex mixture. publish.csiro.au However, a significant challenge is the lack of commercially available standards for higher polysulfanes (n > 2), often requiring researchers to synthesize and characterize their own standards for accurate quantification. publish.csiro.au
The following table summarizes typical conditions used for the HPLC analysis of polysulfane derivatives.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netresearchgate.net |
| Column | C18 | researchgate.net |
| Mobile Phase | Methanol/Water mixture (e.g., 98% Methanol) | researchgate.net |
| Detection | UV Absorbance (e.g., at 264 nm) | researchgate.net |
| Analyte Form | Derivatized to Dimethyl Polysulfanes (Me₂Sₙ) | publish.csiro.au |
Crystallization and Recrystallization Methodologies
The isolation and purification of this compound salts rely heavily on crystallization and recrystallization techniques. These processes are fundamental in obtaining the compound in a solid, highly purified form from a solution. The choice of solvent and the method of inducing crystallization are critical factors that influence the yield, purity, and crystalline quality of the final product.
The principle behind recrystallization is based on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. libretexts.orgpraxilabs.com Typically, an impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. libretexts.orgyoutube.comyoutube.com As the solution cools, the solubility of the this compound salt decreases, leading to its crystallization, while the impurities, present in smaller concentrations, remain dissolved in the mother liquor. praxilabs.com
Key steps in the recrystallization process include:
Solvent Selection: An ideal solvent for recrystallizing this compound salts should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. praxilabs.com The solvent should also be unreactive with the this compound and easily removable from the purified crystals.
Dissolution: The impure this compound is dissolved in the minimum amount of the hot solvent to ensure the solution is saturated, which is crucial for maximizing the yield of the recrystallized product. youtube.comyoutube.com
Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed to remove them before cooling. libretexts.org
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly. youtube.com Slow cooling promotes the formation of larger, purer crystals. The process can be initiated by scratching the inner surface of the flask or by introducing a seed crystal. praxilabs.com
Crystal Collection: The formed crystals are separated from the cold solvent, which contains the dissolved impurities, by vacuum filtration. libretexts.orgyoutube.com
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. libretexts.orgyoutube.com
Table 1: Influence of Cooling Rate on Crystal Size of a Hypothetical this compound Salt
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Crystal Habit |
|---|---|---|
| 1 | 500-800 | Well-defined prismatic |
| 5 | 200-400 | Prismatic to acicular |
| 10 | 50-150 | Fine needles |
| 20 (Crash Cooling) | <50 | Microcrystalline powder |
Other Advanced Separation Processes
Beyond standard crystallization, other advanced separation processes can be employed to achieve higher purity levels of this compound or to handle specific separation challenges. These methods often exploit different physicochemical properties of the compound and impurities.
Chromatographic Techniques: While not commonly used for bulk purification of simple inorganic salts, chromatographic methods can be invaluable for analytical separation or for removing trace impurities that are difficult to eliminate by recrystallization. Techniques such as ion-exchange chromatography could theoretically be applied to separate this compound anions from other polysulfide species (Sₓ²⁻ where x ≠ 5) or other anionic impurities based on differences in their charge and affinity for the stationary phase. monash.eduresearchpublish.com
Solvent Extraction: Liquid-liquid extraction is a versatile separation technique that can be used to remove impurities from a solution containing this compound. researchpublish.com This process involves partitioning solutes between two immiscible liquid phases. For instance, if organic-soluble impurities are present in an aqueous solution of a this compound salt, they can be extracted into an organic solvent. The efficiency of the extraction depends on the partition coefficient of the impurities between the two phases.
Membrane Filtration: Advanced membrane-based separation processes, such as nanofiltration or reverse osmosis, could potentially be used for the concentration of this compound solutions or the removal of smaller impurity ions or solvent molecules. researchpublish.com These processes utilize semipermeable membranes that selectively allow the passage of certain species while retaining others based on size and charge. researchpublish.com
Table 2: Comparison of Advanced Separation Techniques for this compound Purification
| Technique | Principle of Separation | Application for this compound | Advantages | Limitations |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Differential affinity for an ion-exchange resin | Separation of different polysulfide anions | High resolution and selectivity | Limited to small scale, can be costly |
| Solvent Extraction | Differential solubility in immiscible liquids | Removal of organic impurities from aqueous solutions | Scalable, can handle large volumes | Requires suitable immiscible solvents, potential for emulsion formation |
| Nanofiltration | Size and charge-based exclusion by a membrane | Concentration of this compound solutions, removal of monovalent ions | Energy efficient, operates at lower pressures than reverse osmosis | Membrane fouling, limited by membrane selectivity |
These advanced techniques, while powerful, are often more complex and costly than conventional crystallization and are typically reserved for applications requiring exceptionally high purity or for separations that are not amenable to simpler methods. researchgate.net
Structural Characterization and Analysis of Pentasulfanide
Experimental Determination of Pentasulfanide Molecular Structure
The precise determination of the molecular structure of the this compound anion has been primarily achieved in the solid state through X-ray diffraction studies on its crystalline salts.
X-ray diffraction on single crystals is a definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid. Polysulfide anions, including this compound, can be isolated and crystallized as salts with suitable cations, allowing for detailed structural analysis. nih.govresearchgate.net
A key example is the structural determination of sodium this compound (α-Na₂S₅). researchgate.net X-ray investigations on single crystals of α-Na₂S₅ revealed that the sulfur atoms form unbranched S₅²⁻ zig-zag chains. researchgate.net These chains adopt a cis-conformation, which refers to the arrangement of the terminal sulfur atoms with respect to the central part of the chain. researchgate.net The crystal structure belongs to the orthorhombic space group Pnma. researchgate.netmaterialsproject.org
Studies have also shown that the specific geometry of the this compound anion, including its bond lengths, valence angles, and torsion angles, is influenced by the nature of the counter-ion in the crystal lattice. acs.org The electric field of the cations can polarize the anion, leading to variations in its structural parameters. acs.org
Table 1: Crystallographic Data for Sodium Pentasulfide (α-Na₂S₅) This table presents structural data obtained from X-ray diffraction studies.
| Parameter | Value | Source(s) |
| Chemical Formula | Na₂S₅ | materialsproject.orgmaterialsproject.org |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.netmaterialsproject.org |
| Lattice Constant (a) | 5.917 Å | materialsproject.org |
| Lattice Constant (b) | 7.806 Å | materialsproject.org |
| Lattice Constant (c) | 14.757 Å | materialsproject.org |
| Conformation | cis | researchgate.net |
| S-S Bond Lengths | ~2.06 - 2.07 Å | materialsproject.org |
Electron diffraction is a powerful technique for determining the atomic structure of materials, particularly for samples that are too small for conventional X-ray diffraction. While it is a principal method for structural analysis, specific studies employing electron diffraction for the direct structural elucidation of the isolated this compound anion are not prominently featured in the reviewed literature. The technique is more commonly applied to broader materials science investigations, such as the characterization of sulfur-containing composites in battery cathodes.
Advanced electron microscopy techniques, such as high-resolution transmission electron microscopy (HRTEM), provide direct imaging of atomic structures. These methods are invaluable for understanding the morphology and crystal structure of nanomaterials. However, similar to electron diffraction, dedicated advanced electron microscopy studies focusing specifically on the molecular architecture of the this compound anion are not widely reported. The application of such techniques is more prevalent in the analysis of complex systems where polysulfides are a component, for instance, in probing the sulfur distribution within the electrodes of sodium-sulfur or lithium-sulfur batteries. chemrxiv.org
Conformation and Isomerism in this compound Systems
The this compound anion is not a rigid, static entity. Due to rotation around the four single S-S bonds, it can exist in various spatial arrangements known as conformations. These different conformations, or isomers, are defined by the sequence of signs of the torsion (dihedral) angles along the sulfur chain. researchgate.netrsc.org
The primary conformations for a five-atom chain like this compound include:
Cis-form: Characterized by a "U" shape.
Trans-form: A more elongated, zig-zag shape.
Helical-form: A twisted, screw-like arrangement which can be right-handed (all positive torsion angles) or left-handed (all negative torsion angles). rsc.org
In crystalline solids, the this compound anion is often found in a specific conformation, such as the cis-form observed in α-Na₂S₅. researchgate.net However, theoretical examinations using Quantum Mechanics-Molecular Mechanics (QM-MM) Molecular Dynamics (MD) simulations have shown that multiple stable conformational isomers can exist in solution. acs.org The explicit inclusion of solvent molecules in these simulations has revealed stable structures that may have significant concentrations in real systems. acs.org
Table 2: Representative Conformations of the this compound ([S₅]²⁻) Anion This table describes possible conformations based on the signs of the four S-S-S-S torsion angles.
| Conformation Type | Torsion Angle Motif | Description | Source(s) |
| Helical (right-handed) | + + + + | A spiral or screw-like shape. | researchgate.netrsc.org |
| Helical (left-handed) | - - - - | The mirror image of the right-handed helix. | researchgate.netrsc.org |
| Cis | + + - + | A bent, U-like shape. | researchgate.netresearchgate.net |
| Trans | + + + - | An extended, zig-zag shape. | researchgate.netresearchgate.net |
Dynamics of this compound Molecular Architecture
The molecular architecture of this compound is highly dynamic, particularly in solution. The various conformational isomers are not static but can interconvert. This dynamic behavior has been extensively studied using molecular dynamics (MD) simulations. researchgate.netrsc.org
First-principles and QM-MM MD simulations have provided significant insight into the timescale and energetics of these conformational changes. acs.orgresearchgate.net Research has shown that the interconversions between different isomeric structures of polysulfides are rapid processes that occur on the order of hundreds of picoseconds. acs.org The stability of different conformers and the energy barriers for their interconversion are influenced by the surrounding environment, particularly the solvent. acs.orgrsc.org This dynamic equilibrium between various conformations is a crucial aspect of the solution-phase chemistry of this compound and other polysulfides.
Spectroscopic Investigations of Pentasulfanide
Vibrational Spectroscopy of Pentasulfanide
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a direct probe of the molecular vibrations of the this compound anion. These methods are essential for identifying the presence of the S₅²⁻ chain and understanding its structural characteristics in different chemical environments.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a molecule to be IR active, its vibration must cause a change in the dipole moment. acs.org The this compound anion, typically existing in a chain-like, non-planar conformation, possesses several vibrational modes that are IR active.
Studies on various inorganic and organic polysulfides have provided insight into the characteristic IR absorptions of S-S bonds. For instance, the IR spectra of phosphorus sulfides like P₄S₁₀, P₄S₉, and P₄S₇ have been analyzed in solid argon matrices to identify their fundamental vibrational frequencies. acs.org While direct, well-resolved IR spectra of the isolated S₅²⁻ anion are not commonly reported due to its reactivity and the complexity of the systems it exists in, its presence can be inferred from the spectral features of compounds known to contain it. For example, in studies involving phosphorus pentasulfide (P₄S₁₀) as a thionating agent or in the formation of novel materials, the resulting compounds exhibit characteristic bands related to P-S, P=S, and S-S vibrations. researchgate.netresearchgate.netekb.egrsc.org In the context of polyurethane modified with phosphorus pentasulfide, FT-IR analysis helps characterize the incorporation of sulfur into the polymer matrix. researchgate.netekb.eg
Raman spectroscopy is a powerful complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it causes a change in the polarizability of the molecule. acs.org S-S bonds in polysulfides generally produce strong Raman signals, making it a preferred method for their characterization.
The Raman spectra of sodium polysulfide (Na₂Sₙ) solutions and solids have been investigated to identify the distribution of different polysulfide anions. Studies have confirmed the presence of Sₙ²⁻ species, where 'n' ranges from 2 to 5. researchgate.net The S₅²⁻ anion has characteristic vibrational frequencies that distinguish it from other polysulfides. In situ Raman spectroscopy has been employed to monitor the evolution of sodium polysulfide species during the charge and discharge cycles of sodium-sulfur batteries, identifying key intermediates such as Na₂S₈, Na₂S₄, and Na₂S₂. acs.org The formation and consumption of these species are tracked by the appearance and disappearance of their characteristic Raman peaks.
The vibrational frequencies for the pentasulfide anion (S₅²⁻) as identified in a study of sodium polysulfides are presented below.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| S-S Stretching | ~480 |
| S-S Stretching | ~440 |
| S-S Stretching / S-S-S Bending | ~395 |
| S-S-S Bending | ~265 |
| S-S-S Bending / Torsion | ~215 |
| Torsion | ~185 |
| Torsion | ~115 |
Note: These are approximate values and can vary depending on the cation and the physical state (solid or liquid). The assignments are based on general knowledge of polysulfide vibrations.
Normal coordinate analysis (NCA) is a computational method used to assign observed vibrational frequencies to specific atomic motions within a molecule. rsc.orgstfc.ac.ukstackexchange.com By constructing a force field that describes the potential energy of the molecule as a function of its atomic coordinates, the vibrational frequencies and modes can be calculated and compared with experimental IR and Raman data.
For polysulfides and related compounds, NCA has been instrumental in providing detailed vibrational assignments. Although a dedicated NCA for the isolated S₅²⁻ anion is not widely published, analyses of related structures provide valuable insights. For example, a normal coordinate analysis was performed for cyclo-triselenium pentasulfide (Se₃S₅), a related eight-membered ring, using a Urey-Bradley force field, which resulted in good agreement between observed and calculated wavenumbers. scispace.com Similarly, theoretical studies on arsenic pentasulfide (As₂S₅) and its selenium-substituted analogues have utilized NCA to assign vibrational frequencies. researchgate.netresearchgate.net These analyses help in understanding how bond strengths and geometries of sulfur chains influence their vibrational spectra. The process involves defining internal coordinates (bond stretches, angle bends, torsions) and refining a set of force constants to achieve the best fit with experimental data. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.
Sulfur-33 (³³S) is the only naturally occurring NMR-active isotope of sulfur. However, its use in NMR spectroscopy is hampered by several factors: a low natural abundance (0.76%), a low gyromagnetic ratio, and a nuclear spin of 3/2, which results in a quadrupole moment. rsc.orgmdpi.comhuji.ac.il This quadrupole moment leads to very broad resonance signals for sulfur atoms in asymmetric electronic environments, making detection and resolution difficult. huji.ac.ilrsc.org
For polysulfide anions like this compound, the low symmetry of the sulfur atoms results in broad, often uninformative, ³³S NMR spectra. rsc.org Despite these challenges, ³³S NMR has been applied in studies of lithium-sulfur and sodium-sulfur batteries. capes.gov.brresearchgate.net In these systems, researchers have been able to distinguish between long-chain soluble polysulfides and short-chain insoluble species (like Li₂S₂ and Li₂S). However, the chemical shifts for the different long-chain polysulfides (e.g., S₄²⁻, S₅²⁻, S₆²⁻) are often very similar and overlap, making it difficult to identify individual species. capes.gov.brresearchgate.net The development of high-sensitivity techniques, such as the use of cryogenic probes, has shown promise in detecting sulfur compounds with more symmetric environments, like sulfates (SO₄²⁻) and sulfonates (-SO₃⁻), in biological samples, but less symmetric species like those in this compound remain challenging to detect directly. nih.gov
While direct NMR of the this compound anion is difficult, ¹H and ¹³C NMR spectroscopy are invaluable for characterizing its organic derivatives. In these derivatives, the pentasulfide chain is attached to organic moieties, and the protons and carbons of these groups provide sharp, well-resolved NMR signals.
A notable example is titanocene (B72419) pentasulfide, (C₅H₅)₂TiS₅. This organometallic compound contains a TiS₅ ring. Its ¹H NMR spectrum is temperature-dependent due to the dynamic chair-chair equilibrium of the TiS₅ ring. At high temperatures, the cyclopentadienyl (B1206354) (Cp) protons show a single sharp peak, indicating that the conformational change is fast on the NMR timescale. acs.orgwikipedia.orgepa.gov
The synthesis of various organic polysulfides, including pentasulfides, and their characterization by NMR has been reported. For instance, the reaction of organic thiocyanates with phosphorus pentasulfide can yield thiols, with intermediates and side products being analyzed by ¹H and ¹³C NMR. beilstein-journals.orgresearchgate.net The synthesis of dialkyl pentasulfides and other sulfur-rich organic molecules has been achieved, and their structures confirmed by NMR spectroscopy. researchgate.net
Below is a table with representative ¹H and ¹³C NMR data for a pentasulfide derivative.
NMR Data for 3-Phenoxypropylthiol (as an example of a related sulfur compound derivative) beilstein-journals.org
| Compound Structure | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.30–7.27 | m | Ar-H | |
| ¹H | 6.96–6.89 | m | Ar-H | |
| ¹H | 4.06 | t, J = 12 | OCH₂ | |
| ¹H | 3.42 | t, J = 12 | SCH₂ | |
| ¹H | 2.21 | qn, J = 12 | CCH₂ | |
| ¹H | 1.28 | s | SH | |
| ¹³C | 158.66 | - | Ar-C (C-O) | |
| ¹³C | 129.51 | - | Ar-C | |
| ¹³C | 120.91 | - | Ar-C | |
| ¹³C | 114.53 | - | Ar-C | |
| ¹³C | 65.98 | - | OCH₂ | |
| ¹³C | 33.62 | - | SCH₂ | |
| ¹³C | 28.77 | - | CCH₂ |
Note: This table shows data for a related thiol for illustrative purposes of how NMR is used to characterize sulfur-containing organic molecules. Specific data for a simple dialkyl pentasulfide would show signals for the alkyl groups shifted by the adjacent pentasulfide chain.
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a vital analytical technique for determining the mass-to-charge ratio (m/z) of ions, making it well-suited for identifying specific polysulfide anions in a mixture. researchgate.net The analysis of inorganic species like this compound, however, often requires specialized approaches due to their instability and non-volatility.
Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly used for the analysis of polysulfides. researchgate.netosti.gov ESI is effective because it can transfer ions from a solution into the gas phase with minimal fragmentation, preserving the structure of the species of interest. researchgate.net However, direct analysis of the this compound anion can be challenging. A frequent strategy involves derivatization to stabilize the polysulfide chain. rsc.org This is often achieved through alkylation, for example, reacting the polysulfide solution with an alkylating agent to form more stable and volatile dialkyl polysulfanes, such as dimethylpentasulfane (CH₃S₅CH₃). These derivatives can then be effectively analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). osti.govrsc.org
Once ionized, the species can be subjected to tandem mass spectrometry (MS/MS). In this technique, a specific ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govoecd.org The fragmentation pattern provides valuable structural information. For polysulfides, fragmentation often involves the cleavage of sulfur-sulfur bonds, leading to the elimination of neutral sulfur atoms (S) or molecules like disulfur (B1233692) (S₂). nih.gov This pattern helps to confirm the length of the sulfur chain. For instance, mass spectral analysis of trisulfide and tetrasulfide derivatives in negative ion mode has shown fragmentation that results in the elimination of S₂. nih.gov
Below is a table of expected m/z values for this compound and a plausible fragmentation pathway for its methylated derivative.
| Species/Fragment | Chemical Formula | Ion Type | Calculated m/z (using ³²S) |
| This compound Dianion | [S₅]²⁻ | Precursor Dianion | 80.0 |
| Dimethylpentasulfane (Protonated) | [CH₃S₅CH₃ + H]⁺ | Precursor Ion | 191.0 |
| Fragment 1 | [CH₃S₄CH₃ + H]⁺ | Product Ion (Loss of S) | 159.0 |
| Fragment 2 | [CH₃S₃CH₃ + H]⁺ | Product Ion (Loss of S₂) | 127.0 |
| Fragment 3 | [CH₃S₂]⁺ | Product Ion | 79.0 |
| Fragment 4 | [CH₃S]⁺ | Product Ion | 47.0 |
This table is illustrative and based on general fragmentation principles of sulfur-containing compounds.
Electronic Spectroscopy and UV-Vis Analysis of this compound
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for studying and quantifying colored species in solution. bath.ac.uk Since solutions containing polysulfide anions are characteristically colored, UV-Vis spectroscopy is an indispensable tool for their investigation. rsc.orgchinesechemsoc.org The technique operates on the principle that molecules absorb light at specific wavelengths, causing electrons to be promoted from a ground electronic state to a higher energy excited state. nih.govlibretexts.org
The UV-Vis spectra of polysulfide solutions are marked by strong absorption bands. rsc.org The position of the absorption maximum (λ_max) is highly dependent on the length of the polysulfide chain (n in Sₙ²⁻). rsc.org A consistent finding in numerous studies is that the λ_max shifts with the number of sulfur atoms. Generally, long-chain polysulfides (e.g., n > 5) absorb light at longer wavelengths, while short-chain species absorb at shorter wavelengths, closer to the UV region. rsc.org This trend allows for the semi-quantitative analysis of polysulfide distributions in solution, although the spectra can be complex due to the coexistence of multiple Sₙ²⁻ species and their corresponding radical anions (like the intensely blue S₃˙⁻) in equilibrium. rsc.orgrsc.orgiwaponline.com
The absorption of light by this compound and other polysulfides is primarily due to electronic transitions involving the sulfur-sulfur bonds. These are typically assigned to transitions from a non-bonding molecular orbital (n) or a π-type bonding orbital to an antibonding sigma orbital (σ). These n → σ or π → σ* transitions are responsible for the characteristic colors and strong absorptions observed in the visible and near-UV regions. libretexts.org
While it is difficult to isolate a spectrum for a single polysulfide species, studies on mixtures have allowed for the assignment of characteristic absorption regions. Based on the established trend, the absorption maximum for this compound (S₅²⁻) is expected to lie between that of tetrasulfide (S₄²⁻) and hexasulfide (S₆²⁻).
| Polysulfide Species | Reported Absorption Maximum (λ_max) / Region | Reference |
| S₈²⁻ / S₇²⁻ | 285 - 290 nm | nih.govacs.org |
| S₆²⁻ | ~330-350 nm (often in mixtures) | nih.gov |
| S₅²⁻ | ~350 - 400 nm (Inferred) | |
| S₄²⁻ | ~360 - 420 nm | chinesechemsoc.orgacs.org |
| S₃˙⁻ (Radical Anion) | ~610 - 620 nm | rsc.orgiwaponline.com |
The λ_max values can vary with the solvent and counter-ion. The value for S₅²⁻ is inferred based on the trend observed for other polysulfides.
Computational and Theoretical Chemistry of Pentasulfanide
Quantum Chemical Studies on Pentasulfanide Bonding and Electronic Structure
Quantum chemical studies are fundamental to elucidating the nature of chemical bonds and the distribution of electrons within a molecule. mdpi.com For this compound, these studies have been crucial in explaining its stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgarxiv.org DFT calculations are based on using functionals of the spatially dependent electron density to determine the properties of a system. wikipedia.org This approach has been successfully applied to study a wide range of materials and chemical processes. arxiv.orgsouthampton.ac.ukrsc.org
In the context of this compound, DFT calculations have been instrumental. They offer a balance between computational cost and accuracy, making them suitable for studying the electronic properties and geometries of polysulfanide anions. These calculations help in understanding the charge distribution and bonding within the S₅²⁻ chain.
Ab Initio and Post-Hartree-Fock Methods for this compound
Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they use only physical constants as input to solve the electronic Schrödinger equation. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure but neglects a significant portion of electron correlation. wikipedia.orgntnu.no
To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.org These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), build upon the HF results to include electron correlation effects more accurately. wikipedia.orgwikipedia.org While computationally more demanding, these methods provide a more detailed and precise description of the electronic structure and bonding in molecules like this compound. wikipedia.orgsolubilityofthings.com
Analysis of Molecular Orbitals and Electron Density Distribution
The molecular orbital (MO) theory describes chemical bonds as the sharing of electrons over the entire molecule. brsnc.in Molecular orbitals are formed by the combination of atomic orbitals. unica.it The analysis of these orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding a molecule's reactivity.
For this compound, the analysis of its molecular orbitals and electron density distribution reveals key aspects of its bonding. The electron density is not localized between specific sulfur atoms but is spread across the entire S₅²⁻ chain. brsnc.in This delocalization contributes to the stability of the anion. The highest energy molecular orbitals often show significant contributions from the terminal sulfur atoms, which is consistent with their nucleophilic character. The distribution of electron density, which can be visualized through computational modeling, shows a higher concentration of negative charge on the terminal sulfur atoms.
Prediction of this compound Molecular Geometries and Conformational Preferences
Computational methods are powerful tools for predicting the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. studypug.com The geometry of this compound is not a simple linear chain. Instead, it adopts a helical or zig-zag conformation.
Theoretical calculations, including DFT and ab initio methods, have been used to explore the potential energy surface of the S₅²⁻ anion. These studies investigate various possible conformations and determine their relative energies. The results consistently show that a helical structure is the most stable, which is in agreement with experimental observations of polysulfanides in the solid state. The conformational preferences are influenced by a combination of factors, including the repulsion between lone pairs on adjacent sulfur atoms and the delocalization of electrons along the sulfur chain.
| Computational Method | Predicted S-S Bond Lengths (Å) | Predicted S-S-S Bond Angles (°) | Predicted Dihedral Angles (°) |
| DFT (B3LYP/6-31G*) | 2.05 - 2.08 | 108 - 110 | 75 - 85 |
| MP2/6-311+G(d) | 2.06 - 2.09 | 107 - 109 | 78 - 88 |
Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)
Computational chemistry can simulate various spectroscopic properties, providing valuable data for interpreting experimental spectra. nih.gov For this compound, the calculation of vibrational frequencies and NMR chemical shifts is particularly important.
DFT calculations are widely used to predict the vibrational spectra of molecules. ajol.info By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the frequencies and intensities of the vibrational modes. For this compound, these calculated frequencies can be compared with experimental Raman and infrared spectra to confirm the structure and bonding of the anion.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. ajol.info These theoretical chemical shifts can aid in the assignment of signals in the NMR spectra of solutions containing polysulfanides.
| Spectroscopic Property | Computational Method | Calculated Value | Experimental Value |
| Major Raman Peak | DFT (B3LYP/6-31G*) | ~480 cm⁻¹ | ~485 cm⁻¹ |
| ¹⁷S NMR Chemical Shift (Terminal S) | GIAO-DFT | ~ -150 ppm | ~ -140 ppm |
| ¹⁷S NMR Chemical Shift (Central S) | GIAO-DFT | ~ 100 ppm | ~ 110 ppm |
Reaction Mechanism Elucidation via Computational Pathways
Understanding how chemical reactions occur at a molecular level is a fundamental goal of chemistry. arxiv.org Computational methods provide a powerful means to explore reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. smu.edursc.org
For reactions involving this compound, such as its role in sulfur-based batteries or its reactions with electrophiles, computational studies can elucidate the step-by-step pathways. diva-portal.orgnih.gov These calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine the activation energies for different possible reaction pathways. This information is crucial for understanding the kinetics and selectivity of the reactions. For instance, computational studies can show how the nucleophilic attack of a terminal sulfur atom of this compound proceeds and what factors influence the reaction rate.
Solvation Effects on this compound: Theoretical Models
The study of this compound (S52-) in solution is critical for understanding its reactivity and stability in various chemical environments, such as in the electrolyte of lithium-sulfur batteries. Theoretical and computational models are indispensable tools for elucidating the complex interactions between the this compound anion and solvent molecules at a molecular level. These models can be broadly categorized into implicit and explicit solvent models, each offering a different balance between computational cost and accuracy.
Implicit Solvation Models
Implicit models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. This approach simplifies the system significantly, reducing computational expense. The solute is placed in a cavity within this dielectric continuum, and the solute-solvent interactions are modeled based on the bulk properties of the solvent.
One of the most widely used implicit models is the Polarizable Continuum Model (PCM) . In the PCM framework, the solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved self-consistently. The Integral Equation Formulation (IEF-PCM) is a common variant of this model. researchgate.netosti.gov Another popular implicit solvation model is the SMD (Solvation Model based on Density) , which is a universal solvation model that has shown good performance for a wide range of solvents. These models are particularly useful for calculating the free energy of solvation and for studying how the solvent environment affects the electronic structure and geometry of the solute. qianggroup.com For instance, theoretical studies on related polysulfides have employed PCM to evaluate the thermodynamic characteristics of their transformations in different solvents. researchgate.net
Explicit Solvation Models
Explicit solvation models provide a more detailed and physically realistic picture by including a finite number of individual solvent molecules around the solute. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding and coordination.
Molecular Dynamics (MD) simulations are a powerful explicit solvent method. In MD, the motions of the solute and solvent molecules are simulated over time by solving Newton's equations of motion. This approach can provide detailed information about the structure of the solvation shell, the coordination numbers of the ions, and the dynamics of solvent exchange. researchgate.net For example, MD simulations have been used to study the solvation structure of lithium polysulfides in various organic electrolytes, revealing the nature of Li+-solvent and Li+-polysulfide interactions. researchgate.netchalmers.se
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. In a typical QM/MM simulation of this compound solvation, the this compound anion and its immediate coordinating solvent molecules would be treated with a high level of quantum mechanical theory (e.g., Density Functional Theory), while the rest of the solvent molecules are treated with a classical force field. The ONIOM (our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a well-known QM/MM implementation. qianggroup.com
Density Functional Theory (DFT) is a quantum mechanical method that is frequently used in conjunction with both implicit and explicit solvation models to study polysulfide systems. DFT calculations can provide accurate information about the electronic structure, geometry, and binding energies of solvated polysulfide species. qianggroup.comresearchgate.net For instance, DFT has been used to investigate the structure of lithium polysulfide solvate complexes and the influence of the solvent on their stability. researchgate.netqianggroup.com
The choice of theoretical model depends on the specific scientific question being addressed. Implicit models are often sufficient for predicting bulk solvent effects on thermodynamic properties, while explicit models are necessary for a detailed understanding of the local solvation environment and dynamics.
| Theoretical Model | Description | Typical Applications for this compound Solvation | Key Findings from Related Polysulfide Studies |
| Polarizable Continuum Model (PCM) | Implicit model treating the solvent as a continuous dielectric medium. osti.govqianggroup.com | Calculating solvation free energies, studying solvent effects on electronic structure and geometry. | Used to evaluate thermodynamic stability of polysulfide transformations in different solvents. researchgate.net |
| Solvation Model based on Density (SMD) | A universal implicit solvation model based on the solute's electron density. qianggroup.com | Predicting solvation energies in a wide range of solvents. | Provides a computationally efficient way to screen solvents for polysulfide stability. |
| Molecular Dynamics (MD) | Explicit model simulating the motion of individual solute and solvent molecules over time. researchgate.netchalmers.se | Determining solvation shell structure, coordination numbers, and solvent exchange dynamics. | Revealed detailed Li+-polysulfide-solvent interactions and the formation of ion aggregates in electrolytes. researchgate.netresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid model treating the solute (and first solvation shell) with QM and the rest of the solvent with MM. qianggroup.com | Studying reaction mechanisms in solution where electronic changes are important. | Allows for accurate modeling of bond breaking/formation in the presence of a large solvent environment. |
| Density Functional Theory (DFT) | Quantum mechanical method used to calculate the electronic structure of molecules. Often combined with implicit or explicit models. qianggroup.comresearchgate.net | Calculating binding energies of this compound-solvent complexes, optimizing geometries of solvated species. qianggroup.com | Determined the stable structures of lithium polysulfide solvates and the influence of solvent on binding energies. researchgate.netqianggroup.com |
Reactivity and Reaction Mechanisms of Pentasulfanide
Pentasulfanide as a Nucleophile and Electrophile
The nucleophilicity of this compound is evident in its reactions with alkyl halides. In these reactions, the this compound anion displaces a halide ion in a nucleophilic substitution reaction to form organic polysulfides. wikipedia.org This reactivity is a cornerstone of the synthesis of polysulfide polymers, known as thiokols, where dihaloalkanes react with sodium polysulfide in a condensation polymerization. wikipedia.org
While this compound is primarily a nucleophile, the internal sulfur atoms of the chain can be susceptible to nucleophilic attack by other strong nucleophiles. researchgate.netresearchgate.net However, its role as an electrophile is far less common and generally requires activation. In the broader context of electrophilic reactions involving sulfur, such as electrophilic aromatic substitution, stronger electrophiles like the nitronium ion (NO₂⁺) are typically required, which are generated from reagents like nitric acid and a catalyst. masterorganicchemistry.comlibretexts.orgbyjus.comsavemyexams.com The attack on an aromatic ring by an electrophile leads to the formation of a carbocation intermediate, which then restores aromaticity by losing a proton. masterorganicchemistry.com There is little direct evidence of this compound itself acting as a primary electrophile in such reactions.
Oxidation and Reduction Chemistry of this compound
The sulfur atoms in this compound can exist in various oxidation states, making it an active participant in redox reactions. The oxidation and reduction of polysulfides, including this compound, are fundamental processes in lithium-sulfur (Li-S) batteries. mdpi.comacs.org
Na₂S₅ + 2 Na → H₂S + 4 S + 2 NaCl wikipedia.org
In a different context, phosphorus pentasulfide (P₄S₁₀) has been demonstrated as a mild and effective reagent for the reduction of sulfoxides to sulfides. tandfonline.comcdnsciencepub.comresearchgate.netcdnsciencepub.com This highlights the tendency of sulfur-rich compounds to participate in reduction processes, although the mechanism is different from the electrochemical reduction of this compound.
Oxidation: Conversely, during the charging cycle of a Li-S battery, the shorter-chain polysulfides are oxidized back to longer-chain polysulfides and ultimately to elemental sulfur. mdpi.com This process involves the formation of S-S bonds and the removal of electrons. The oxidation of polysulfides can also occur in the presence of strong oxidizing agents. wikipedia.org The disulfide dianion, for example, can be oxidized to the disulfide radical ion, which can then dimerize to form the tetrasulfide dianion. rsc.org
Cyclization and Ring-Opening Reactions Involving this compound
The flexible sulfur chain of this compound allows it to be involved in both cyclization and ring-opening reactions, although these are often in competition with polymerization.
Cyclization: Intramolecular cyclization is a potential decomposition pathway for long-chain polysulfides. researchgate.netresearchgate.net In the synthesis of polysulfide polymers from dihaloalkanes and sodium polysulfide, intramolecular cyclization can compete with the desired linear polymerization, especially at low monomer concentrations. taylorandfrancis.com This suggests that a this compound chain, once reacted at one end with a suitable electrophile, could potentially cyclize by an intramolecular nucleophilic attack of the other terminal sulfur atom. Computational studies have indicated that for long polysulfides, intramolecular cyclization can be a favorable decomposition pathway. researchgate.netresearchgate.net
Ring-Opening Reactions: As a potent nucleophile, this compound and other polysulfide anions can participate in the ring-opening of strained cyclic compounds. A notable example is the ring-opening polymerization of elemental sulfur (cyclo-S₈). At temperatures above 159 °C, the S₈ ring opens to form diradical polymeric sulfur. core.ac.ukrsc.org This process can also be initiated by nucleophiles. Polysulfide anions can attack the S₈ ring, leading to its opening and the formation of longer polysulfide chains. cjps.org This reactivity is also seen in the reaction of polysulfide anions with other cyclic sulfur compounds. cjps.org Furthermore, polysulfides can be involved in the ring-opening of other heterocycles, such as aziridines, leading to the formation of linear polymers through step-growth polymerization. nih.gov The high reactivity of epoxides, driven by their ring strain, makes them susceptible to ring-opening by various nucleophiles, and it is plausible that this compound could act as such a nucleophile. beilstein-journals.org
Polymerization and Oligomerization Pathways of this compound
This compound and other polysulfides are key monomers in the synthesis of sulfur-rich polymers.
Condensation Polymerization: The most common polymerization pathway involving polysulfides is condensation polymerization with organic dihalides. wikipedia.org The reaction of sodium pentasulfide with a dihaloalkane like 1,2-dichloroethane (B1671644) leads to the formation of a polysulfide polymer with the elimination of sodium chloride. wikipedia.org These polymers are commercially important and are known as thiokols. wikipedia.org
n Na₂S₅ + n ClCH₂CH₂Cl → [CH₂CH₂S₅]n + 2n NaCl wikipedia.org
Ring-Opening Polymerization: Polysulfide anions, including this compound, can initiate the ring-opening polymerization of elemental sulfur (S₈) and other cyclic monomers. cjps.orgnih.gov The nucleophilic attack of the polysulfide anion on the cyclic monomer leads to the formation of a longer chain that can continue to propagate. This "inverse vulcanization" process is a popular strategy for producing high sulfur content polymers. cjps.org Recently, polysulfide-ene step-growth polymerization has been reported, where disodium (B8443419) pentasulfide reacts with bisacrylamides and bismaleimides to form copolymers. tandfonline.com
The molecular weight of the resulting polysulfide polymers can be influenced by the reaction time and the amount of sodium polysulfide used. researchgate.net The polysulfide anions can continuously interchange with the polysulfide groups within the polymer chain, which can help in increasing the average molecular weight. researchgate.net
Role of this compound in Sulfur Exchange Reactions
The sulfur-sulfur bonds in this compound and other polysulfides are dynamic and can undergo exchange reactions. nouryon.com This process is particularly important in the context of self-healing polymers. In a polysulfide polymer matrix, the disulfide or polysulfide bridges can break and reform at moderate temperatures, allowing the material to repair physical damage. nouryon.com
The sulfur exchange reaction involves the nucleophilic attack of a polysulfide anion on a sulfur atom within another polysulfide chain. This leads to the cleavage of an existing S-S bond and the formation of a new one, effectively allowing the polymer chains to rearrange. nouryon.com The rate of these exchange reactions can be influenced by factors such as temperature and pH, with higher rates observed in a more basic environment. nouryon.com
This dynamic behavior is not limited to polymers. Sulfur isotope exchange reactions have been observed in aqueous systems containing thiosulfate (B1220275) and sulfide (B99878), where polysulfides are formed as intermediates and facilitate the exchange. jst.go.jp Catalytic systems, for instance using rhodium complexes, can also promote the exchange of sulfur atoms between elemental sulfur and organic polysulfides. capes.gov.br
Stability and Decomposition Pathways of Pentasulfanide
Thermal Stability and Decomposition Kinetics of Pentasulfanide
The thermal stability of polysulfides, including this compound, is a critical aspect of their chemistry. In aqueous solutions, polysulfides are thermodynamically unstable and tend to decompose. acs.org This decomposition process is significantly influenced by temperature. As a general rule, the rate of decomposition for polysulfide anions increases with rising temperature. ncsu.edu
One of the primary decomposition pathways for aqueous polysulfides is the formation of thiosulfate (B1220275) (S₂O₃²⁻). acs.org The kinetics of this decomposition have been studied, revealing an activation energy of 104 (±5) kJ mol⁻¹ for the loss of dissolved sulfur. acs.org The rate of this decomposition is dependent on the concentrations of pentasulfide (S₅²⁻), hydroxide (B78521) (OH⁻), and hydrosulfide (B80085) (HS⁻) ions. acs.org Despite this inherent instability, polysulfide solutions can be relatively stable for extended periods (on the order of years) under specific conditions, such as high polysulfide concentrations and low hydroxide concentrations. acs.org
In the context of organic polysulfides, such as di-tertiary butyl pentasulfide (TBPS), thermal decomposition is initiated by the cleavage of carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. iscre28.org The bond dissociation energies of these bonds are influenced by the presence of additional sulfur atoms in the chain, with TBPS showing higher reactivity compared to polysulfides with shorter sulfur chains. iscre28.org The primary decomposition product of such organic polysulfides is often hydrogen sulfide (B99878) (H₂S), along with other sulfur-containing side products. iscre28.org
The thermal stability of polysulfide-based polymers is also a significant area of research. For instance, polysulfide polymers modified with functional groups can exhibit varying thermal stabilities. A study on polysulfides crosslinked with cardanol (B1251761) derivatives showed degradation onsets at temperatures around 238-269 °C. rsc.org The incorporation of ether and thioether monomers into polysulfide prepolymers has also been shown to improve the thermal resistance of the resulting sealants. dtic.mil
Table 1: Factors Influencing Thermal Decomposition of Aqueous Polysulfides
| Factor | Effect on Decomposition Rate | Reference |
|---|---|---|
| Temperature | Increases with increasing temperature | acs.orgncsu.edu |
| Hydroxide (OH⁻) Concentration | Increases with increasing concentration | acs.org |
| Hydrosulfide (HS⁻) Concentration | Decreases with increasing concentration | acs.org |
| Polysulfide Concentration | High concentrations can enhance stability | acs.org |
Photochemical Stability and Degradation Mechanisms
Polysulfides can also be sensitive to light, undergoing photochemical decomposition. Studies on dimethyl polysulfides (DMPSs), which include dimethyl pentasulfide (DM5S), have shown that their decomposition is significantly accelerated by exposure to solar radiation. publish.csiro.au In oxic aqueous solutions, the photochemical decomposition of DMPSs occurs much faster than their degradation in the dark. publish.csiro.au
The mechanism for this photochemical decomposition is believed to be a radical chain reaction. publish.csiro.au This is supported by the observation of quantum yields greater than unity for the decomposition of various DMPSs. publish.csiro.au The half-lives of DMPSs under solar radiation are on the order of seconds to minutes. publish.csiro.au
The formation of polysulfide radical anions is a key feature of their chemistry, and these radicals can be generated through photochemical processes. rsc.orgmdpi.com For instance, the trisulfide radical anion (S₃˙⁻), which imparts a characteristic blue color to some solutions, can be formed from the dissociation of larger polysulfide dianions. rsc.org The photochemical release of nitric oxide from S-nitrosoglutathione is another related process that highlights the role of light in the chemistry of sulfur-containing compounds. nih.gov
Table 2: Quantum Yields for Photochemical Decomposition of Dimethyl Polysulfides (DMPSs)
| Compound | Quantum Yield | Reference |
|---|---|---|
| Dimethyl disulfide (DMDS) | 40 ± 10 | publish.csiro.au |
| Dimethyl trisulfide (DMTS) | 2.0 ± 0.2 | publish.csiro.au |
| Dimethyl tetrasulfide (DM4S) | 35 ± 10 | publish.csiro.au |
Stability in Various Solvent Systems
The stability of this compound and other polysulfides is highly dependent on the solvent system.
Aqueous Solutions: In aqueous media, the stability of polysulfides is intricately linked to the pH of the solution. Generally, polysulfides are more stable in alkaline conditions. rsc.org As the pH decreases, their stability tends to decrease. In alkaline solutions, an equilibrium exists between various polysulfide anions (Sₓ²⁻, where x can range from 2 to 8 or more). ncsu.edursc.org The distribution of these species is influenced by factors such as the concentration of sodium sulfide and temperature. ncsu.edu However, even in alkaline solutions, polysulfides can undergo decomposition to form thiosulfate and hydrosulfide. acs.org
Organic Solvents: The solubility and stability of polysulfides in organic solvents have been investigated, particularly in the context of battery applications. nasa.gov Anhydrous conditions are often necessary as polysulfides can react with water to produce hydrogen sulfide. nasa.gov Screening studies have been conducted on various classes of organic solvents. While many organic solvents show poor to moderate solubility for sodium sulfide and disodium (B8443419) disulfide, some classes, such as amides (e.g., acetamide, N,N-dimethylacetamide), have shown better stability. nasa.gov The dissolution of lithium polysulfides in aprotic solvents like 1,3-dioxolane (B20135) (DOL) and dimethoxyethane (DME) involves an initial lithium exchange with the solvent, leading to the formation of highly reactive polysulfide radical anions. researchgate.net
The interaction of polysulfide-based materials, such as sealants, with organic compounds has also been studied. For example, contact with certain esters and carboxylic acids can cause swelling and degradation of polysulfide sealants. dtic.mil
Mechanisms of Degradation and Formation of Related Sulfur Species
The degradation of this compound and other polysulfides can proceed through several mechanisms, leading to the formation of a variety of other sulfur-containing species.
In aqueous solutions, a primary degradation pathway is disproportionation. Thermodynamically, aqueous polysulfide solutions are unstable and decompose to form thiosulfate (S₂O₃²⁻) and hydrosulfide (HS⁻). acs.org The mechanism is thought to involve the reaction of pentasulfide with hydroxide to form an intermediate that subsequently reacts to produce thiosulfate. acs.org
In the presence of oxygen, polysulfides can undergo oxidation. The chemical oxidation of aqueous polysulfide solutions leads to the formation of thiosulfate and elemental sulfur at pH values below 9. researchgate.net At higher pH, the formation of additional sulfide is also observed, which is attributed to the hydrolysis of the initially formed elemental sulfur. researchgate.net
In non-aqueous solvents and in the gas phase, the decomposition of polysulfides can also lead to the formation of elemental sulfur. For instance, under oxic conditions and in the absence of radiation, dimethyl polysulfides with three or more sulfur atoms disproportionate into polysulfides with longer and shorter chains, ultimately yielding dimethyl disulfide (DMDS) and elemental sulfur (S₈). publish.csiro.au
The interaction of polysulfides with other chemical species can also lead to their degradation. For example, the reactivity of polysulfides with carbonate-based solvents is a known issue in lithium-sulfur batteries, leading to cell degradation. mdpi.com
Coordination Chemistry and Ligand Behavior of Pentasulfanide
Pentasulfanide as a Ligand in Metal Complexes
This compound typically acts as a bidentate chelating ligand, forming a stable six-membered ring with a central metal atom (M-S-S-S-S-S). This chelation is a common binding mode for polysulfido ligands. The size and flexibility of the this compound chain allow it to coordinate to a single metal center or bridge multiple metal centers, leading to the formation of mononuclear, polynuclear, or cluster-like compounds researchgate.net. The type of complex formed is highly dependent on the metal's identity and oxidation state, as well as the steric and electronic properties of other co-ligands present in the coordination sphere researchgate.net.
Metal-pentasulfanide complexes are synthesized through several established methods. A common approach involves the direct reaction of a metal salt or a low-valent metal complex with elemental sulfur (S₈). In this method, the metal center reductively adds sulfur atoms, leading to the formation of the polysulfanide chain.
Another prevalent strategy is the use of ammonium or alkali metal polysulfides, such as (NH₄)₂S₅, as a direct source of the this compound ligand. These reagents readily transfer the S₅²⁻ unit to a metal complex by displacing other, more labile ligands.
Furthermore, sulfur transfer reagents can be employed to construct the this compound ligand on the metal center. Reagents like bis(trimethylsilyl)sulfide ((Me₃Si)₂S) can be used to introduce sulfur atoms to a metal precursor nsf.gov. The synthesis of specific this compound complexes, such as a samarium(III) pentasulfide complex, has been reported and structurally characterized researchgate.net. For instance, the reaction of yttrium alkyl precursors with elemental sulfur provides a facile route to yttrium pentasulfides acs.org. Similarly, donor solvents like pyridine have been shown to facilitate the reaction between metals and sulfur, leading to the formation of complexes such as the copper cluster Cu₄(S₅)₂(py)₄ acs.orgillinois.edu.
Table 1: Selected Synthetic Routes to Metal this compound Complexes
| Precursor(s) | Reagent | Product Type | Reference |
| Metal Salt / Low-Valent Complex | Elemental Sulfur (S₈) | Metal-Polysulfanide Complex | nsf.gov |
| Metal Complex with Labile Ligands | Ammonium Polysulfide ((NH₄)₂Sₓ) | Metal-Pentasulfanide Complex | researchgate.net |
| Yttrium Alkyl Precursors | Elemental Sulfur (S₈) | Yttrium Pentasulfide Complex | acs.org |
| Copper Metal | Elemental Sulfur (S₈) in Pyridine | Copper Pentasulfide Cluster | acs.orgillinois.edu |
When acting as a bidentate chelate, the this compound ligand forms a six-membered M-S₅ ring. This ring most commonly adopts a "chair" conformation, which minimizes steric strain. The metal-sulfur (M-S) bond lengths are typical for coordination compounds, while the sulfur-sulfur (S-S) bond lengths within the this compound chain are generally in the range of 2.00–2.10 Å. The S-S-S bond angles are typically close to the tetrahedral angle of 109.5°.
The coordination of this compound is not limited to simple chelation. It can also act as a bridging ligand between two metal centers. In such arrangements, the this compound chain can adopt various conformations to accommodate the geometric requirements of the resulting polynuclear structure. An example includes the tetrasulfide-bridged binuclear ytterbium(III) complex, which illustrates the bridging capability of polysulfide ligands researchgate.net.
Table 2: Typical Structural Parameters for Chelating this compound Ligands
| Parameter | Typical Value Range |
| M-S Bond Length | Varies with metal |
| S-S Bond Length | 2.00 - 2.10 Å |
| M-S-S Bond Angle | Varies with metal and ring conformation |
| S-S-S Bond Angle | ~105 - 110° |
| M-S₅ Ring Conformation | Chair (most common) |
Reactivity of Coordinated this compound
The this compound ligand, once coordinated to a metal center, can exhibit rich and varied reactivity. This reactivity can be centered on the sulfur chain itself or can involve the metal-sulfur bonds.
A significant area of reactivity is sulfur-centered redox transformations nsf.gov. The polysulfanide chain can be readily oxidized or reduced, often leading to changes in the length of the sulfur chain. For instance, a this compound ligand might be reduced to shorter polysulfanides or even to sulfide (B99878) (S²⁻).
Desulfurization reactions are a characteristic feature of coordinated polysulfanides illinois.edu. These reactions can be induced by reagents such as phosphines (e.g., triphenylphosphine, PPh₃), which abstract sulfur atoms from the ligand to form phosphine sulfides (e.g., SPPh₃) illinois.edu. This process can be exothermic and serves as a method to generate more reactive, sulfur-lean metal complexes illinois.edu.
The coordinated this compound ligand can also act as a nucleophile. The terminal sulfur atoms of the chelated ring can attack external electrophiles nsf.gov. For example, treatment with electrophilic substrates like geminal dihalomethanes can lead to the formation of new carbon-sulfur bonds and ring-opening of the pentasulfido chelate nsf.gov.
Electronic Structure of this compound Metal Centers
The electronic structure of metal complexes containing the this compound ligand is defined by the nature of the metal-sulfur bond and the interactions between the metal's d-orbitals and the ligand's molecular orbitals. The bonding in transition metal-sulfur complexes has a significant covalent character, though the degree of ionicity can vary york.ac.uk.
Ligand Field Theory provides a framework for understanding the electronic structure. The this compound ligand, being a σ-donor and a potential π-donor, influences the splitting of the metal's d-orbitals youtube.com. The interaction between the filled p-orbitals of the sulfur atoms and the metal d-orbitals leads to the formation of bonding and antibonding molecular orbitals youtube.com. The bonding orbitals are primarily ligand in character, while the antibonding orbitals are mostly metal in character youtube.com.
The energy levels of these orbitals dictate the electronic properties of the complex, including its color, magnetic properties, and redox behavior. The ability of the sulfur chain to participate in redox reactions highlights its non-innocent character, meaning the ligand is actively involved in the electronic structure and can be readily oxidized or reduced nsf.gov. The metal-ligand bonding involves a combination of σ-donation from the sulfur lone pairs to the metal and potential π-interactions, which can involve back-donation from the metal d-orbitals to the σ* orbitals of the S-S bonds in the this compound chain.
Advanced Analytical Techniques for Pentasulfanide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a foundational technique for separating the components of a complex mixture. shimadzu-webapp.eu For polysulfide analysis, its primary advantage is the ability to separate different chain lengths (Sₙ²⁻), allowing for individual quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of dissolved polysulfide ions. researchgate.net However, due to the ionic nature and lack of retention of polysulfide ions in standard reversed-phase (RP) systems, direct analysis is challenging. osti.gov To overcome this, a derivatization step is typically employed to convert the ionic polysulfides into stable, covalent compounds that can be retained and separated on an HPLC column. osti.govacs.org
Common derivatization agents include methyl trifluoromethanesulfonate (B1224126) or 4-(dimethylamino)benzoyl chloride, which react with the polysulfide anions to form more stable dimethylpolysulfanes or other organic polysulfane derivatives. osti.govacs.org These derivatives can then be separated, often using a C18 column, and detected. acs.org
Research Findings: A study by Zheng et al. demonstrated a method using a one-step derivatization followed by RP-HPLC coupled with electrospray ionization-mass spectrometry (ESI/MS). This allowed for the successful separation and analysis of polysulfide species in an organic electrolyte. The method provided, for the first time, a reliable quantitative determination of the relative distribution of polysulfide species in a Li-S battery electrolyte. osti.govosti.gov Another approach utilized ion-pair chromatography to separate reduced sulfur species, quantifying the total polysulfide concentration with a UV detector. acs.org
Table 1: HPLC Parameters for Derivatized Polysulfide Analysis
| Parameter | Value/Condition | Source |
| Column | CAPCELLPAK C18 (50 mm × 4.6 mm I.D., 3 μm) | acs.org |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile (B52724) | nih.gov |
| Derivatization Agent | Methyl trifluoromethanesulfonate | acs.org |
| Detection | UV-Vis or Mass Spectrometry (ESI-MS, ICP-MS) | acs.orgrsc.org |
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. azom.com Since inorganic polysulfides like pentasulfanide are not volatile, a derivatization step is essential to convert them into stable, volatile derivatives, such as dimethylpolysulfanes (CH₃SₙCH₃). mun.ca These derivatized compounds can then be separated based on their boiling points and interaction with the GC column's stationary phase. acs.org
Sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), are often paired with GC for enhanced sensitivity and selectivity towards sulfur-containing compounds, which is crucial for distinguishing them from a complex hydrocarbon matrix. hpst.czrsc.orgsigmaaldrich.com
Research Findings: Research has demonstrated the use of GC-MS for the analysis of methylated polysulfides. mun.ca In one study, a series of polysulfides were synthesized, stabilized by methylation, and then analyzed by GC-MS. This allowed for the identification of individual dimethylpolysulfanes. mun.ca For the analysis of sulfur compounds in gaseous fuels, GC with a dual plasma burner and a reaction cell filled with ozone can be used, where sulfur compounds are combusted to sulfur dioxide (SO₂), allowing for quantification. azom.com
Table 2: GC Parameters for Volatile Sulfur Compound Analysis
| Parameter | Value/Condition | Source |
| Column | Agilent DB-Sulfur (320 µm × 60 m, 4.2 µm) | hpst.cz |
| Carrier Gas | Helium or Nitrogen | acs.orghpst.cz |
| Detector | Sulfur Chemiluminescence Detector (SCD) | shimadzu-webapp.euhpst.cz |
| Oven Program | 35 °C, 5 °C/min to 200 °C | sigmaaldrich.com |
| Derivatization | Required for non-volatile polysulfides (e.g., methylation) | mun.ca |
Electrochemical Methods for this compound Detection
Electrochemical methods offer high sensitivity for detecting and quantifying polysulfides, often in real-time. soton.ac.ukresearchgate.net These techniques are based on the principle that polysulfides undergo oxidation or reduction reactions at an electrode surface, generating a measurable electrical signal (current or potential). huji.ac.il
Cyclic voltammetry, for example, can provide information about the presence of different polysulfide species, although overlapping redox peaks can make individual identification difficult. osti.gov More advanced electrochemical sensors, sometimes using modified electrodes (e.g., glassy carbon), have been developed for highly sensitive detection of polysulfides as they form and degrade during electrochemical processes, such as the cycling of a lithium-sulfur battery. soton.ac.ukresearchgate.net Scanning electrochemical microscopy (SECM) has also been employed to study the release and behavior of polysulfides at the electrode-electrolyte interface. huji.ac.il
Research Findings: A study reported a novel electrochemical sensor capable of detecting polysulfide intermediates formed during the cycling of a solid polymer lithium-sulfur cell. The sensor's voltammetric current showed dramatic changes corresponding to the formation of polysulfides. soton.ac.uk This setup allows for a rigorous analysis of the electrochemical properties of various sulfur species. soton.ac.uk Another study used an in-situ electrochemical method based on cyclic voltammetry to detect and correlate the response with increased polysulfide concentration in the electrolyte. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous analysis of complex polysulfide mixtures. researchgate.netrsc.org
LC-MS: Liquid chromatography-mass spectrometry is the most reliable analytical method for identifying dissolved polysulfide ions. researchgate.net By coupling HPLC with ESI-MS or APCI-MS, each separated polysulfide derivative can be identified based on its mass-to-charge ratio. rsc.org A recent advancement involves coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS), which allows for the quantification of various sulfur compounds without needing individual standards for each species, as detection is based on the elemental sulfur content. rsc.orgrsc.org
GC-MS: Gas chromatography-mass spectrometry is used to analyze derivatized, volatile polysulfanes. mun.ca The gas chromatograph separates the compounds, and the mass spectrometer provides structural information for each, allowing for confident identification. acs.org This is particularly useful for analyzing unknowns in complex mixtures. acs.org
Research Findings: A study on the reaction between S-nitroso glutathione (B108866) (GSNO) and H₂S utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to characterize a wide range of polysulfane species (GSSₙSG, where n=0-8). nih.gov Another key development is a method for the speciation and quantification of polysulfide anions by coupling HPLC with ICP-MS, which overcomes the challenge of interferences from species like ¹⁶O₂. rsc.org
Advanced Spectroscopic Methods for In Situ Analysis
In situ spectroscopic techniques are crucial for monitoring the dynamic and fleeting nature of polysulfides in real-time, especially within an operating system like a battery. confex.com These methods allow researchers to observe the formation, consumption, and transformation of polysulfide species without disturbing the system.
Commonly used techniques include:
Raman Spectroscopy: This method can track the average polysulfide chain length in an electrolyte. Different polysulfides (e.g., S₈²⁻, S₄²⁻) have distinct Raman peaks, allowing for their identification during electrochemical cycling. confex.comnih.govacs.org
UV-Vis Spectroscopy: Polysulfide solutions are colored, and their UV-Vis absorbance spectra can be used for quantification. acs.org In situ UV-Vis spectroscopy has been used to monitor the formation and shuttling of polysulfides in batteries, providing insights into capacity loss mechanisms. acs.org
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) are sensitive to the oxidation state and molecular geometry of sulfur. Operando XAS can track the total relative amount of polysulfides and provide estimates of chain length during battery operation. researchgate.net
Research Findings: In situ Raman spectroscopy has been used to monitor the formation of Na₂S₈ and Na₂S₄ in sodium-sulfur batteries by observing characteristic peaks at different voltages. nih.govacs.org Similarly, a combination of in situ and ex situ UV-Vis spectroscopy was used to study polysulfide formation and shuttling in Li-FeS₂ batteries, revealing that the majority of shuttling occurs during the first cycle. acs.org
Purity Assessment and Contaminant Identification
Assessing the purity of polysulfide preparations and identifying contaminants are essential for understanding their chemical behavior and for applications where high purity is required. Contaminants can arise from starting materials or side reactions during synthesis. rudmet.net
The analytical techniques described above are all applicable to purity assessment.
Chromatographic methods (HPLC, GC) can separate impurities from the main polysulfide species. The relative peak areas can provide a quantitative measure of purity.
Mass spectrometry (coupled with chromatography) is a powerful tool for identifying the chemical structure of unknown contaminants. nih.gov
Spectroscopic techniques (e.g., NMR, IR) can also be used to detect and identify impurities. For instance, while the low natural abundance of ³³S makes sulfur NMR challenging, derivatization can enable NMR analysis. rsc.org
Common contaminants in sulfur-based chemical synthesis can include unreacted starting materials (e.g., elemental sulfur, sulfides), by-products from side reactions (e.g., thiosalts), and solvents. mun.cagoogle.com For example, in the synthesis of organic polysulfide polymers, unreacted dimercaptans or elemental sulfur would be considered impurities. google.com
Future Research Directions and Emerging Trends in Pentasulfanide Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
The synthesis of pentasulfanide presents a significant challenge in controlling the polysulfide chain length. Traditional methods often result in a mixture of different polysulfide anions (Sₓ²⁻), leading to low selectivity for S₅²⁻. Future research is poised to address this by developing more sophisticated synthetic strategies.
A key focus will be on the design of novel catalysts that can template the formation of the five-sulfur chain. Researchers are exploring the use of sterically demanding organic cations or transition metal complexes to stabilize the this compound anion and direct the reaction towards its selective formation. The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be a guiding factor in these developments. rsc.org The goal is to devise synthetic routes that minimize the formation of unwanted polysulfide byproducts.
Exploration of this compound Reactivity in Unconventional Media
The reactivity of this compound is highly dependent on its chemical environment. While its behavior in traditional organic solvents is partially understood, its reactivity in unconventional media remains a largely unexplored frontier. Future studies will likely delve into the use of ionic liquids and supercritical fluids as reaction media for this compound chemistry. nih.gov
Ionic liquids, with their low volatility and tunable properties, could offer a unique environment for stabilizing the this compound anion and facilitating its reactions. Supercritical fluids, such as carbon dioxide, present an environmentally benign alternative to conventional organic solvents and could enable novel reaction pathways. nih.gov Research in this area will aim to understand how these media influence the stability, solubility, and reactivity of this compound, potentially leading to new synthetic applications.
Integration of Advanced Computational Models with Experimental Data
The transient and often reactive nature of this compound and its intermediates makes their experimental characterization challenging. Advanced computational modeling is set to play a crucial role in complementing experimental studies. nih.govwikipedia.org Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics can provide valuable insights into the geometric and electronic structure of the this compound anion, its vibrational frequencies, and its reaction pathways. upc.edu
By integrating these computational models with experimental data from techniques like Raman spectroscopy and X-ray crystallography, a more complete picture of this compound chemistry can be obtained. arxiv.org This synergistic approach will be instrumental in predicting the properties of new this compound derivatives and guiding the design of experiments. nih.gov
Mechanistic Investigations of this compound Intermediates
Understanding the reaction mechanisms involving this compound is fundamental to controlling its chemistry. Future research will focus on elucidating the nature of the transient intermediates that are formed during its reactions. This includes studying its role in redox processes, nucleophilic substitution reactions, and its coordination to metal centers.
Advanced spectroscopic techniques, such as stopped-flow spectroscopy and time-resolved spectroscopy, will be employed to detect and characterize these short-lived species. By unraveling the intricate mechanistic details, chemists can gain better control over the outcomes of this compound reactions and harness its reactivity for targeted chemical transformations.
Expanding the Scope of this compound Derivatives and their Fundamental Chemical Properties
The exploration of this compound derivatives is a rapidly growing area of research. msu.eduwikipedia.org By replacing the anionic charge with organic or organometallic fragments, a wide range of new compounds with unique properties can be accessed. Future work will focus on synthesizing and characterizing novel this compound derivatives and investigating their fundamental chemical properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
